Pardaxin

説明

Antibacterial, apoptotic and neurotoxic ionophore. Forms pores on lipid membranes. Induces caspase-dependent and ROS-mediated apoptosis. Stimulates calcium-independent PLA2 release of arachidonic acid (Asc 916) and eicosanoids. Active in vivo.

生物活性

Pardaxin is an antimicrobial peptide derived from the skin of the fish species Pardachirus marmoratus. It has garnered attention for its diverse biological activities, including antibacterial, antitumor, and immunomodulatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by various research findings and case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Effective against various bacteria, including Staphylococcus aureus and Escherichia coli.

- Antitumor Activity : Induces apoptosis in cancer cells and shows promise in treating tumors in animal models.

- Immunomodulation : Enhances immune responses by promoting differentiation and maturation of immune cells.

Antimicrobial Activity

This compound's antimicrobial properties have been extensively studied. It demonstrates potent activity against multidrug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA). A study indicated that this compound significantly reduced bacterial counts in infected wounds and enhanced wound healing compared to traditional antibiotics like vancomycin .

Table 1: Antimicrobial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.1 mg/ml | |

| Escherichia coli | 0.1 mg/ml | |

| Bacillus subtilis | 0.1 mg/ml |

Antitumor Activity

This compound has shown significant antitumor effects in various cancer cell lines. It induces apoptosis through mechanisms involving reactive oxygen species (ROS) and caspase activation. In a study on leukemic cell lines (THP-1 and U937), this compound treatment led to reduced cell viability and induced differentiation into macrophage-like cells, enhancing phagocytic activity .

Case Study: Treatment of Canine Tumors

This compound was administered intratumorally to dogs with perianal gland adenomas, resulting in significant tumor reduction. After 28 days of treatment, tumors showed complete regression without notable adverse effects on blood parameters . This study highlights the therapeutic potential of this compound in veterinary medicine and paves the way for future human clinical trials.

The mechanisms underlying the biological activities of this compound involve:

- Induction of Apoptosis : this compound activates intrinsic apoptotic pathways in cancer cells, leading to increased ROS production and mitochondrial dysfunction .

- Immune Modulation : It enhances the expression of pro-inflammatory cytokines and promotes differentiation in immune cells via TLR2/MyD88 signaling pathways .

- Membrane Disruption : this compound interacts with lipid bilayers, causing membrane permeabilization which is crucial for its antimicrobial action .

Table 2: Mechanistic Insights into this compound Activity

科学的研究の応用

Antimicrobial Properties

Pardaxin exhibits potent antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.

Key Findings:

- Bacterial Activity: this compound has shown effectiveness against Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria like Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.1 mg/ml .

- Mechanism of Action: The peptide interacts with lipid bilayers, causing membrane destabilization and disruption of bacterial integrity .

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties, making it a candidate for cancer therapy.

Case Studies:

- Murine Fibrosarcoma: In vivo studies demonstrated that this compound inhibited tumor growth in murine fibrosarcoma models. Treatment resulted in a noticeable reduction in tumor size and vascularization without significant toxicity to normal cells .

- Leukemia Treatment: this compound has been shown to promote differentiation and maturation of leukemic cells (THP-1 and U937), leading to suppressed cell viability and arrested cell cycle progression at the G0/G1 phase .

Mechanisms:

- Induction of Apoptosis: this compound triggers apoptotic pathways through the activation of caspases and the generation of reactive oxygen species (ROS), which are critical for initiating programmed cell death in cancer cells .

Veterinary Applications

This compound's therapeutic potential extends to veterinary medicine, particularly in treating tumors in animals.

Veterinary Case Study:

- Perianal Gland Adenomas in Dogs: Clinical trials involving dogs with perianal gland adenomas showed that intratumoral injections of this compound led to complete regression of tumors within 28 days . The treatment was well-tolerated, with no significant adverse effects observed.

Wound Healing

This compound has also been investigated for its role in enhancing wound healing processes.

Clinical Observations:

- In studies involving infected cutaneous wounds, this compound treatment improved healing rates and reduced bacterial counts significantly compared to standard treatments like vancomycin . The peptide facilitated faster reepithelialization and dermal maturation, suggesting its potential as a topical therapeutic agent.

Summary Table of this compound Applications

化学反応の分析

Membrane Interaction Mechanisms

Pardaxin employs lipid composition-dependent strategies for membrane disruption:

Key structural determinants:

-

N-terminal α-helix (residues 2-10) : Hydrophobic insertion into lipid bilayers

-

C-terminal helix (residues 13-27) : Ion channel lining via amphiphilic residues (Lys-8, Lys-16)

-

Phe residues : Stabilize membrane interactions through snorkeling to lipid-water interfaces

Structural Dynamics in Membrane Environments

This compound’s conformation adapts to lipid composition:

Channel Formation and Ionic Effects

This compound induces ion permeability through multiple pathways:

Apoptotic Pathway Activation in Cancer Cells

This compound triggers caspase-dependent and independent apoptosis:

Synthetic Analogues and Functional Modulation

Modifications alter this compound’s activity:

This compound’s multifunctional reactivity arises from its dynamic structure and context-dependent interactions. Its membrane-disrupting properties and intracellular signaling modulation position it as a model system for antimicrobial and anticancer therapeutic design. Further studies should explore lipid-specific delivery systems to enhance its selectivity and efficacy.

特性

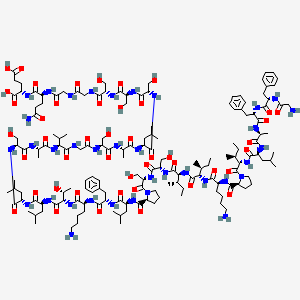

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C154H248N36O45/c1-23-84(16)122(186-150(230)123(85(17)24-2)185-131(211)95(48-36-38-56-156)169-146(226)114-50-40-58-190(114)153(233)124(86(18)25-3)187-140(220)102(63-82(12)13)172-126(206)87(19)162-133(213)104(65-92-43-31-27-32-44-92)174-138(218)103(166-116(200)67-157)64-91-41-29-26-30-42-91)149(229)182-111(76-196)145(225)183-112(77-197)152(232)189-57-39-49-113(189)147(227)176-100(61-80(8)9)134(214)175-105(66-93-45-33-28-34-46-93)139(219)168-94(47-35-37-55-155)132(212)188-125(90(22)198)151(231)177-101(62-81(10)11)135(215)173-99(60-79(6)7)137(217)179-108(73-193)142(222)164-89(21)128(208)184-121(83(14)15)148(228)161-70-119(203)167-107(72-192)141(221)163-88(20)127(207)171-98(59-78(4)5)136(216)180-109(74-194)144(224)181-110(75-195)143(223)178-106(71-191)129(209)160-68-117(201)159-69-118(202)165-96(51-53-115(158)199)130(210)170-97(154(234)235)52-54-120(204)205/h26-34,41-46,78-90,94-114,121-125,191-198H,23-25,35-40,47-77,155-157H2,1-22H3,(H2,158,199)(H,159,201)(H,160,209)(H,161,228)(H,162,213)(H,163,221)(H,164,222)(H,165,202)(H,166,200)(H,167,203)(H,168,219)(H,169,226)(H,170,210)(H,171,207)(H,172,206)(H,173,215)(H,174,218)(H,175,214)(H,176,227)(H,177,231)(H,178,223)(H,179,217)(H,180,216)(H,181,224)(H,182,229)(H,183,225)(H,184,208)(H,185,211)(H,186,230)(H,187,220)(H,188,212)(H,204,205)(H,234,235)/t84-,85-,86-,87-,88-,89-,90+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,121-,122-,123-,124-,125-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVQQQPWNOVEAG-QDOPKCMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C154H248N36O45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67995-63-5 | |

| Record name | Pardaxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067995635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。